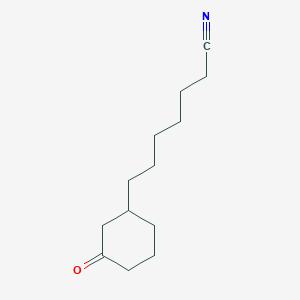

7-(3-Oxocyclohexyl)heptanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(3-Oxocyclohexyl)heptanenitrile is a chemical compound with the CAS Number: 898784-99-1 . It has a molecular weight of 207.32 and its molecular formula is C13H21NO .

Molecular Structure Analysis

The InChI code for 7-(3-Oxocyclohexyl)heptanenitrile is 1S/C13H21NO/c14-10-5-3-1-2-4-7-12-8-6-9-13(15)11-12/h12H,1-9,11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The boiling point of 7-(3-Oxocyclohexyl)heptanenitrile is 355.5°C at 760 mmHg . The refractive index is 1.468 .Applications De Recherche Scientifique

Construction of Bicyclic Systems

- A novel method for constructing a 7-oxabicyclo[2.2.1]heptane skeleton was developed using cis-3,4-epoxy-1-cyclohexanol derivatives, which were transformed into the 7-oxabicyclo[2.2.1]heptane derivative in high yield through a reaction involving lithium alkoxide and iodohydrin (Iwakura, Tokura, & Tanino, 2017).

Synthesis of Heterocyclic Compounds

- Research demonstrates the synthesis of 2-Amino-benzophenones and 7-Oxo-hepta-2,4-diennitriles through the reaction of 2,4,6-Triarylpyrylium salts with 4-Nitrobenzyl cyanide (Zimmermann & Jones, 1993).

Catalytic Reactions

- A study on the hydrocyanation of hexene-1 using Ni(0) phosphite complexes as catalysts revealed insights into the formation of heptanenitrile and 2-methylhexanenitrile, showcasing how Lewis acid enhances reaction rates and affects product ratios (Taylor & Swift, 1972).

Amination Studies

- Ammonolysis of 7-chloroheptanenitrile with liquid ammonia was studied, revealing conditions for the preparation of primary, secondary, and tertiary amines, an essential aspect of organic synthesis (Vasil'eva & Freĭdlina, 1964).

Dioxygen Activation in Oxidation Reactions

- The [(N4Py)FeII]2+ complex has been shown to activate dioxygen for the oxidation of cyclohexene and limonene, demonstrating the use of dioxygen as an oxidant in fine chemicals production (Rydel-Ciszek et al., 2023).

Electrochemical Grafting

- Research on the electrochemically assisted grafting process of glassy carbon using a bithiophene derivative explored the reactivity of these systems in electroreduction processes, indicating potential applications in materials science (Tassinari et al., 2013).

Propriétés

IUPAC Name |

7-(3-oxocyclohexyl)heptanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c14-10-5-3-1-2-4-7-12-8-6-9-13(15)11-12/h12H,1-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNNVKYEGQPMFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)CCCCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642358 |

Source

|

| Record name | 7-(3-Oxocyclohexyl)heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-Oxocyclohexyl)heptanenitrile | |

CAS RN |

898784-99-1 |

Source

|

| Record name | 7-(3-Oxocyclohexyl)heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)